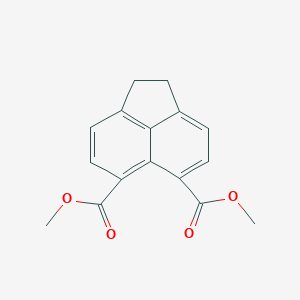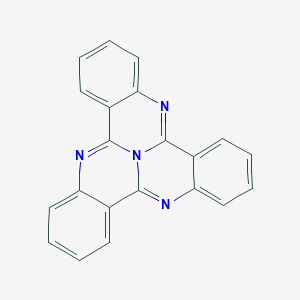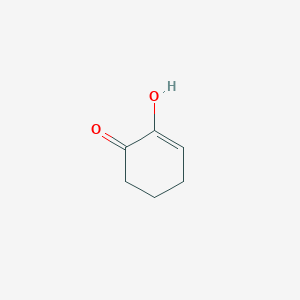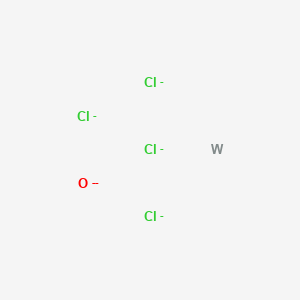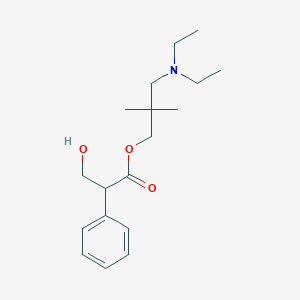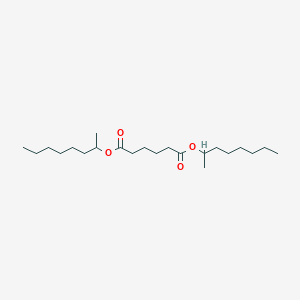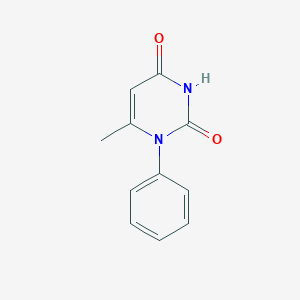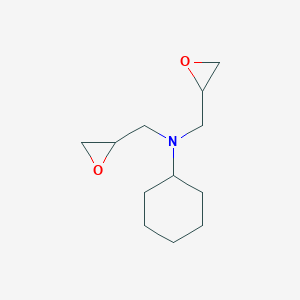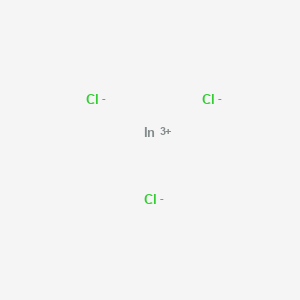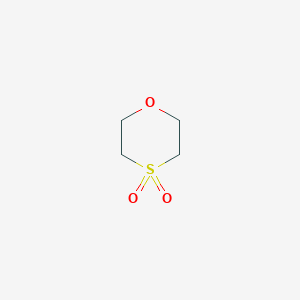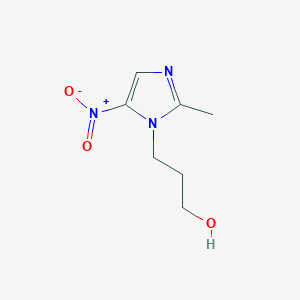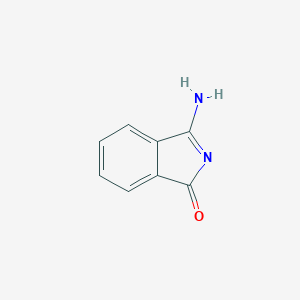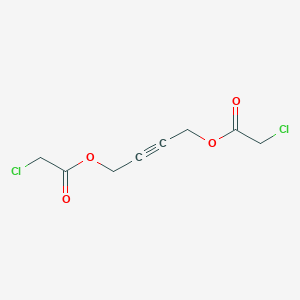
But-2-ynylene bis(chloroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynylene bis(chloroacetate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a bifunctional reagent that can be used for the synthesis of a wide range of organic compounds. In
Mécanisme D'action
The mechanism of action of But-2-ynylene bis(chloroacetate) involves the formation of a covalent bond between the reagent and the target molecule. The reaction proceeds via an acylation reaction, where the carbonyl group of the chloroacetyl chloride reacts with the hydroxyl group of the 2-butyn-1-ol to form an ester. The resulting ester can then react with the target molecule to form a covalent bond.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of But-2-ynylene bis(chloroacetate) depend on the target molecule and the application. For example, when used as a crosslinking agent for the preparation of hydrogels, But-2-ynylene bis(chloroacetate) can improve the mechanical properties and stability of the hydrogel. When used for the modification of proteins and nucleic acids, But-2-ynylene bis(chloroacetate) can alter the biological activity and stability of the modified molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using But-2-ynylene bis(chloroacetate) in lab experiments include its high reactivity, versatility, and ease of use. It can be used for the synthesis of various organic compounds and the modification of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of But-2-ynylene bis(chloroacetate) in scientific research. One potential direction is the development of new applications for the reagent in drug discovery and development. Another direction is the optimization of the reaction conditions for the synthesis of specific organic compounds. Additionally, the use of But-2-ynylene bis(chloroacetate) in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery is an area of active research.
Méthodes De Synthèse
But-2-ynylene bis(chloroacetate) can be synthesized by reacting 2-butyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of the reactants.
Applications De Recherche Scientifique
But-2-ynylene bis(chloroacetate) has been widely used in scientific research for the synthesis of various organic compounds such as heterocycles, peptides, and natural products. It has also been used as a reagent for the modification of proteins and nucleic acids, which has potential applications in drug discovery and development. Additionally, But-2-ynylene bis(chloroacetate) has been used as a crosslinking agent for the preparation of hydrogels, which have potential applications in tissue engineering and drug delivery.
Propriétés
Numéro CAS |
14569-76-7 |
|---|---|
Nom du produit |
But-2-ynylene bis(chloroacetate) |
Formule moléculaire |
C8H8Cl2O4 |
Poids moléculaire |
239.05 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)oxybut-2-ynyl 2-chloroacetate |
InChI |
InChI=1S/C8H8Cl2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h3-6H2 |
Clé InChI |
GJBMLYJEBNBVPR-UHFFFAOYSA-N |
SMILES |
C(C#CCOC(=O)CCl)OC(=O)CCl |
SMILES canonique |
C(C#CCOC(=O)CCl)OC(=O)CCl |
Autres numéros CAS |
14569-76-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[4.5]decane](/img/structure/B86638.png)

